Enhanced Thermal Stability vs. 4-Methyl and 4-Methoxy Analogs
(4-Fluorophenyl)diphenylsulfonium triflate exhibits a higher melting point than its 4-methyl and 4-methoxy counterparts, indicating greater intermolecular cohesion and potential thermal stability during resist pre-bake and post-exposure bake processes . This is a critical factor for maintaining film integrity and preventing premature acid diffusion before development.
| Evidence Dimension | Melting Point (Thermal Stability Indicator) |
|---|---|
| Target Compound Data | 117-120 °C (lit.) |
| Comparator Or Baseline | Target: (4-Fluorophenyl)diphenylsulfonium triflate Comparator 1: (4-Methylphenyl)diphenylsulfonium triflate (98-102 °C) Comparator 2: (4-Methoxyphenyl)diphenylsulfonium triflate (101-104 °C) |
| Quantified Difference | 15-22 °C higher vs. methyl analog; 13-19 °C higher vs. methoxy analog |
| Conditions | Standard melting point determination (lit.) |
Why This Matters
A higher melting point suggests improved thermal stability, which translates to a wider processing window and reduced risk of thermal degradation or premature acid generation during lithographic bake steps, directly impacting yield and pattern fidelity.
